2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone
Overview
Description
2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is a chemical compound with the molecular formula C15H12F2O and a molecular weight of 246.25 g/mol1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.Molecular Structure Analysis
The molecular structure of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone consists of 15 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 1 oxygen atom1. However, I couldn’t find more detailed information on its molecular structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone are not well-documented. As mentioned earlier, it has a molecular weight of 246.25 g/mol1.Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates
A key application of 2-(3,4-difluorophenyl)-1-(p-tolyl)ethanone in scientific research involves its role in the enzymatic synthesis of chiral intermediates. For instance, a ketoreductase (KRED) was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of Ticagrelor, an acute coronary syndrome treatment. This process is notable for its high conversion rate, excellent enantiomeric excess (ee), and its green, environmentally friendly nature, highlighting the potential for industrial application due to its high productivity and space-time yield (Guo et al., 2017).
Synthesis of Novel Organic Compounds
Another significant application is in the synthesis of novel organic compounds, such as thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing the tosyl moiety. The process begins with the interaction of 4-aminoacetophenone with p-tolyl sulphonamide, leading to a series of reactions that yield various compounds with potential anticancer activities for liver and breast cancer (Hessien et al., 2009).
Photolysis in Photoaffinity Probes
The compound also finds application in the study of photolysis within the context of photoaffinity probes. Research on 3-(4-tolyl)-3-(trifluoromethyl)diazirine, a related compound, has demonstrated the formation of photoproducts through the intermediacy of a singlet carbene, offering insights into the utility and limitations of such compounds in biological systems, particularly concerning the reversibility of photoinsertion processes (Platz et al., 1991).
Heterocyclic Rearrangement
Research also includes the heterocyclic rearrangement of isoxazole-hydroxamic acids into oxadiazoles, utilizing derivatives of 2-(3,4-difluorophenyl)-1-(p-tolyl)ethanone. This process showcases the structural transformation capabilities and potential applications in synthesizing novel compounds with unique properties (Potkin et al., 2012).
Safety And Hazards
I couldn’t find specific safety and hazard information for 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone. However, as a general rule, it’s important to handle all chemicals with care and follow appropriate safety protocols.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
Please note that this information might be incomplete or outdated, and it’s always a good idea to consult original research articles or experts in the field for the most accurate and up-to-date information. I hope this helps, and let me know if you have any other questions!
properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c1-10-2-5-12(6-3-10)15(18)9-11-4-7-13(16)14(17)8-11/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUPYTWOQQYKRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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